

Application Notes and Protocols: Synthesis and Derivatization of 5-Hydroxysophoranone

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Compound of Interest					
Compound Name:	5-Hydroxysophoranone				
Cat. No.:	B12373633	Get Quote			

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Introduction

5-Hydroxysophoranone, a flavonoid derivative, represents a class of compounds with significant potential in pharmacological research due to its structural similarity to other biologically active flavonoids. This document provides detailed protocols for the chemical synthesis of a model 5-hydroxyflavanone, which serves as a foundational structure for **5-Hydroxysophoranone**, and subsequent derivatization techniques to explore its structure-activity relationship (SAR). The methodologies outlined are based on established organic chemistry principles, including the Claisen-Schmidt condensation for the core flavonoid synthesis.

Synthesis of 5-Hydroxyflavanone Core Structure

The synthesis of the 5-hydroxyflavanone core is a critical first step. A common and effective method is the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative, followed by cyclization.

Experimental Protocol: Two-Step Synthesis of 5-Hydroxyflavanone

Step 1: Synthesis of 2',6'-Dihydroxy-4-methoxychalcone



- Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 2,6dihydroxyacetophenone in 50 mL of ethanol.
- Addition of Reagents: To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.
- Catalysis: Slowly add 10 mL of a 50% aqueous potassium hydroxide (KOH) solution dropwise while stirring the mixture at room temperature.
- Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
- Isolation: The precipitated yellow solid, 2',6'-dihydroxy-4-methoxychalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Cyclization to 5-Hydroxy-4'-methoxyflavanone

- Reaction Setup: Dissolve the dried chalcone from Step 1 in 50 mL of ethanol in a 250 mL round-bottom flask.
- Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 0.5 mL).
- Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.
- Isolation and Purification: The resulting precipitate, 5-hydroxy-4'-methoxyflavanone, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for Synthesis



Step	Reactant A	Reactant B	Product	Yield (%)	Purity (%) (by HPLC)
1. Chalcone Formation	2,6- dihydroxyacet ophenone	4- methoxybenz aldehyde	2',6'- dihydroxy-4- methoxychalc one	85-95	>95
2. Flavanone Cyclization	2',6'- dihydroxy-4- methoxychalc one	-	5-hydroxy-4'- methoxyflava none	70-80	>98

Derivatization of 5-Hydroxysophoranone

Derivatization is a key strategy to modify the physicochemical properties and biological activity of **5-Hydroxysophoranone**. The primary sites for derivatization are the hydroxyl group at the 5-position and the ketone group at the 4-position.

Common Derivatization Techniques

- Alkylation/Etherification: The phenolic hydroxyl group can be converted to an ether.
- Acylation/Esterification: The hydroxyl group can be esterified.
- Oximation: The ketone group can be converted to an oxime.

Experimental Protocol: O-Alkylation of 5-Hydroxyflavanone

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.35 g (5 mmol) of the synthesized
 5-hydroxy-4'-methoxyflavanone in 30 mL of anhydrous acetone.
- Addition of Base: Add 1.38 g (10 mmol) of anhydrous potassium carbonate (K₂CO₃).
- Addition of Alkylating Agent: Add 0.7 mL (7.5 mmol) of dimethyl sulfate (or another suitable alkylating agent like ethyl bromide).



- Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Work-up: After the reaction is complete, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
- Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the
 organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
 Purify by column chromatography on silica gel to yield the 5-methoxy-4'-methoxyflavanone
 derivative.

Ouantitative Data for Derivatization

Derivatization Method	Reagent	Functional Group Targeted	Product	Yield (%)
O-Alkylation	Dimethyl sulfate	5-hydroxyl	5-methoxy-4'- methoxyflavanon e	80-90
O-Acylation	Acetic anhydride	5-hydroxyl	5-acetoxy-4'- methoxyflavanon e	90-98
Oximation	Hydroxylamine hydrochloride	4-keto	5-hydroxy-4'- methoxyflavanon e oxime	75-85

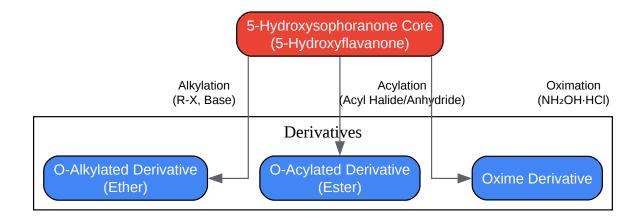
Visualizations





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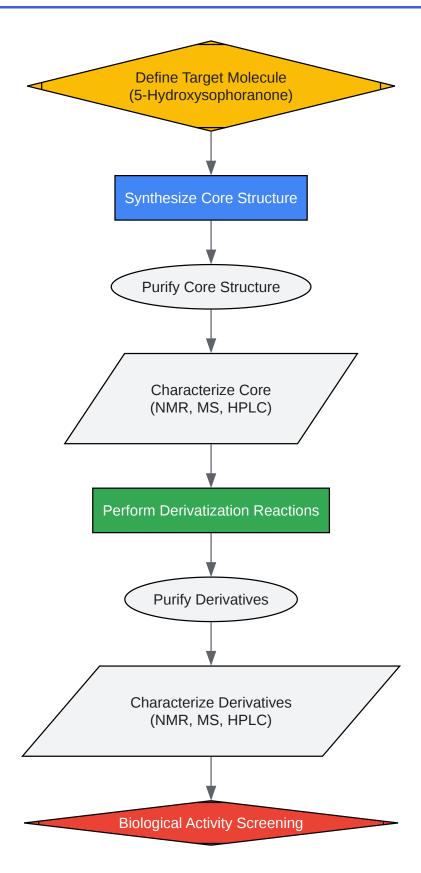
Caption: Synthesis workflow for the 5-hydroxyflavanone core.



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Caption: Derivatization pathways for the 5-Hydroxysophoranone core.





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Caption: Logical workflow for synthesis, derivatization, and evaluation.







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